4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one
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Overview
Description
2-Amino-1H-1,3-benzodiazole-5-carboxylic acid hydrobromide is a heterocyclic aromatic compound. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The structure of this compound includes a benzene ring fused to an imidazole ring, with an amino group at the 2-position and a carboxylic acid group at the 5-position, forming a hydrobromide salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-1,3-benzodiazole-5-carboxylic acid hydrobromide typically involves the condensation of 1,2-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid to facilitate the cyclization process. The resulting benzimidazole derivative is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1H-1,3-benzodiazole-5-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitrobenzimidazoles, aminobenzimidazoles, and various substituted benzimidazole derivatives .
Scientific Research Applications
2-Amino-1H-1,3-benzodiazole-5-carboxylic acid hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 2-Amino-1H-1,3-benzodiazole-5-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1H-1,3-benzodiazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
2-Amino-1-ethyl-1H-1,3-benzodiazole-5-carboxylic acid: Contains an ethyl group at the 1-position.
Uniqueness
2-Amino-1H-1,3-benzodiazole-5-carboxylic acid hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility, stability, and bioactivity compared to other similar compounds .
Properties
CAS No. |
1159811-37-6 |
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Molecular Formula |
C8H8BrN3O2 |
Molecular Weight |
258.07 g/mol |
IUPAC Name |
2-amino-3H-benzimidazole-5-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C8H7N3O2.BrH/c9-8-10-5-2-1-4(7(12)13)3-6(5)11-8;/h1-3H,(H,12,13)(H3,9,10,11);1H |
InChI Key |
GYLQPRQKIZGJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)N.Br |
Origin of Product |
United States |
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